H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2

Description

Overview of the Peptidic Nature and Significance in Biological Research

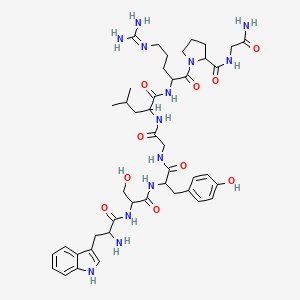

H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 is a synthetic decapeptide, meaning it is composed of a chain of ten amino acids. nih.govnih.gov Its sequence is pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-glycyl-leucyl-arginyl-prolyl-glycinamide. nih.govguidetopharmacology.org This specific structure is identical to the naturally occurring mammalian Gonadotropin-Releasing Hormone (GnRH). nih.govwikipedia.org

The significance of this peptide in biological research is profound. It functions as a crucial neurohormone, a hormone produced by nerve cells and released into the bloodstream. wikipedia.org Its primary role is to act as the principal regulator of the hypothalamic-pituitary-gonadal (HPG) axis, a complex set of interactions between the hypothalamus, the pituitary gland, and the gonads (testes and ovaries) that governs the reproductive system. nih.govbyjus.com GnRH is synthesized and released from neurons in the hypothalamus and travels to the anterior pituitary gland. wikipedia.orgnih.gov There, it stimulates the synthesis and secretion of two critical gonadotropic hormones: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). wikipedia.orgnih.govclevelandclinic.org These hormones, in turn, regulate sexual development, puberty, and the ovulatory cycles in females and spermatogenesis in males. nih.govwikipedia.org

Historical Perspective of Discovery and Initial Characterization in Academic Research

The existence of a hypothalamic factor that controls the pituitary gland was inferred for decades, but its isolation and characterization were a significant scientific achievement. The peptide now known as GnRH was first isolated from porcine hypothalami in 1971 by the research group of Andrew V. Schally. nih.govguidetopharmacology.org This discovery was a landmark event in neuroendocrinology, providing a direct understanding of how the brain controls reproduction. nih.gov The initial characterization confirmed its structure as a decapeptide and demonstrated its function as a releasing hormone for both LH and FSH, which led to it also being named Luteinizing Hormone-Releasing Hormone (LHRH). guidetopharmacology.orgwikipedia.org This foundational work was a key part of the research that led to Andrew V. Schally receiving the Nobel Prize. nih.gov

Classification within Biologically Active Peptides and Related Hormones

This compound, or GnRH, is classified as a tropic peptide hormone. wikipedia.orgbyjus.com It belongs to the gonadotropin-releasing hormone family of peptides. wikipedia.org As the primary initiator of the HPG axis, it is considered a central neuroendocrine regulator of reproduction in all vertebrates. nih.govbyjus.com

The GnRH peptide family is not limited to this single form. In humans, a second form, GnRH-II, has been identified, which differs from the primary GnRH-I by three amino acids. guidetopharmacology.org GnRH-II is expressed more widely outside of the brain and is involved in a variety of reproductive and non-reproductive functions. guidetopharmacology.org The primary form, however, remains the key neurohormone acting on the hypothalamic-pituitary axis to control gonadal function. guidetopharmacology.org Its release is pulsatile, and the frequency of these pulses differentially regulates the secretion of LH and FSH; higher frequency pulses favor LH release, while lower frequencies favor FSH release. nih.govbyjus.com

Scope and Academic Relevance of Research on the Chemical Compound and its Analogs

Research on GnRH and its synthetic analogs is extensive and has had a revolutionary impact on reproductive medicine. nih.govresearchgate.net The academic relevance spans from fundamental physiology to clinical applications. Studies focus on its role in the onset of puberty, the regulation of menstrual cycles, and its involvement in fertility. nih.govclevelandclinic.org

A significant area of academic and clinical research involves the development and application of GnRH analogs—synthetic peptides with modified structures that act as either agonists or antagonists to the GnRH receptor. nih.govnih.gov

GnRH Agonists: These analogs, such as leuprorelin (B1674837) and goserelin, initially stimulate the GnRH receptors, causing a "flare" or surge in LH and FSH. wikipedia.orgnih.gov However, with continuous administration, they lead to the downregulation and desensitization of the pituitary receptors. nih.gov This paradoxical effect results in profound suppression of gonadotropin and sex hormone production. This mechanism is therapeutically exploited in hormone-dependent conditions like prostate cancer, breast cancer, endometriosis, and central precocious puberty. nih.govwikipedia.org

GnRH Antagonists: These analogs, such as cetrorelix (B55110) and ganirelix, work by competitively blocking the GnRH receptors in the pituitary gland, causing an immediate and rapid suppression of gonadotropin secretion without the initial stimulatory flare. guidetopharmacology.orgnih.gov Their primary application is in assisted reproductive technology (ART) protocols to prevent a premature LH surge during ovarian stimulation, thereby improving the outcomes of procedures like in vitro fertilization (IVF). nih.govnih.gov

The development of these analogs has transformed the management of numerous gynecological and endocrine disorders and has become an indispensable tool in fertility treatments. nih.govresearchgate.net Research also continues to explore the role of GnRH in organs outside the traditional HPG axis, suggesting its involvement in other life processes that are not yet fully understood. wikipedia.org

Compound Names and Synonyms

| Name/Synonym | Type |

| This compound | Amino Acid Sequence |

| Gonadorelin | Generic Name nih.govwikipedia.org |

| Gonadotropin-Releasing Hormone (GnRH) | Endogenous Hormone Name wikipedia.orgnih.gov |

| Luteinizing Hormone-Releasing Hormone (LHRH) | Alternative Hormone Name wikipedia.orgcancer.ca |

| Gonadoliberin I | Synonym nih.gov |

| Fertagyl | Brand Name nih.gov |

| Luteostimulin | Synonym nih.gov |

| Relefact | Brand Name nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

1-[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H63N13O10/c1-24(2)17-32(40(64)54-31(9-5-15-49-44(47)48)43(67)57-16-6-10-35(57)42(66)51-21-36(46)60)53-37(61)22-52-39(63)33(18-25-11-13-27(59)14-12-25)55-41(65)34(23-58)56-38(62)29(45)19-26-20-50-30-8-4-3-7-28(26)30/h3-4,7-8,11-14,20,24,29,31-35,50,58-59H,5-6,9-10,15-19,21-23,45H2,1-2H3,(H2,46,60)(H,51,66)(H,52,63)(H,53,61)(H,54,64)(H,55,65)(H,56,62)(H4,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNYJFMJOOAZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564455 | |

| Record name | Tryptophylseryltyrosylglycylleucyl-N~5~-(diaminomethylidene)ornithylprolylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

934.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38280-52-3 | |

| Record name | Tryptophylseryltyrosylglycylleucyl-N~5~-(diaminomethylidene)ornithylprolylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormonefragment 3-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Molecular Structure and Conformational Dynamics

Primary Sequence Analysis and Amino Acid Residue Significance

The amino acids at positions 1, 2, 3, 6, and 10 are particularly crucial for the biological activity of GnRH-I. mdpi.com The N-terminal pyroglutamic acid (pGlu) at position 1 offers resistance to degradation by aminopeptidases, thereby extending the peptide's half-life. mdpi.com Histidine at position 2 and Tryptophan at position 3 are vital for receptor binding and activation, respectively. mdpi.comnih.gov Substitutions at these positions generally lead to a loss of activity. mdpi.com

The Glycine (B1666218) residue at position 6 is a key contributor to the peptide's flexibility, allowing it to adopt the characteristic bent or horseshoe-like conformation necessary for receptor interaction. mdpi.comoup.com This position is also susceptible to enzymatic degradation. mdpi.comscirp.org The amidation of the C-terminal glycine at position 10 is essential for both receptor binding and the biological activity of the peptide. mdpi.com The Arginine at position 8 is crucial for high-affinity binding to the mammalian pituitary GnRH receptor. mdpi.com

| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Role in Peptide Structure and Function |

| 1 | Tryptophan | Trp | W | Essential for receptor activation. mdpi.comnih.gov |

| 2 | Serine | Ser | S | Contributes to the overall peptide conformation. |

| 3 | Tyrosine | Tyr | Y | Involved in a β-II' type turn. oup.com |

| 4 | Glycine | Gly | G | Provides flexibility for the peptide to bend. mdpi.comoup.com |

| 5 | Leucine | Leu | L | Part of the β-II' type turn. oup.com |

| 6 | Arginine | Arg | R | Crucial for high-affinity receptor binding. mdpi.com |

| 7 | Proline | Pro | P | Contributes to the turn in the peptide structure. nih.gov |

| 8 | Glycine | Gly | G | C-terminal residue, amidated for activity. mdpi.com |

Advanced Spectroscopic and Computational Approaches for Conformational Research

The conformational landscape of Gonadorelin has been extensively studied using a combination of advanced spectroscopic and computational methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) have provided valuable insights into its three-dimensional structure in solution. nih.govnih.gov

NMR studies, including two-dimensional techniques like 2D-HOHAHA and 2D-ROESY, have been employed to assign proton signals and determine through-space proton-proton interactions, which helps in defining the peptide's conformation. nih.gov These experimental approaches are often complemented by computational methods such as molecular dynamics (MD) simulations and conformational energy analysis. nih.govuit.nouit.no

MD simulations allow for the exploration of the dynamic nature of the peptide, revealing how it might change its shape over time and in different environments. nih.govuit.no These computational studies have been instrumental in proposing models for the receptor-bound conformation of GnRH and in the design of more potent analogs. nih.gov For instance, computational analyses have suggested that while native GnRH does not have a single, well-defined low-energy structure in water, its analogs with D-amino acid substitutions at position 6 adopt more defined structures. nih.govresearchgate.net

Influence of Solvent and Microenvironment on Peptide Conformation

The conformation of peptides like Gonadorelin is highly sensitive to the surrounding solvent and microenvironment. oup.comaps.org In solution, short peptides are typically flexible and exist as an equilibrium of numerous conformations. oup.com The specific environment, whether it be water, lipids, or the receptor binding pocket, influences which conformation is favored. oup.com

Studies have shown that the polarity of the solvent can significantly affect the conformational preferences of a peptide's backbone. aps.org For example, less polar solvents may destabilize certain structures like the polyproline II (PPII) conformation compared to water. aps.org Computational studies on other peptides have demonstrated that different solvents, such as chloroform, dimethyl sulfoxide (B87167) (DMSO), methanol, and water, can lead to distinct predominant conformations, ranging from helical to β-hairpin structures. rsc.org The interplay between the solvent's ability to hydrate (B1144303) the peptide backbone and its effect on intra-peptide hydrogen bonds is a key determinant of the resulting conformation. aps.orgnih.gov

Conformational Flexibility and its Relation to Biological Recognition

The inherent flexibility of Gonadorelin is not a random characteristic but a crucial aspect of its biological function. oup.com This flexibility allows the peptide to exist in a range of conformations, among which are the "bioactive conformations" that are preferred for binding to its receptor. oup.com

The process of binding to the GnRH receptor is thought to involve a degree of "induced fit" or "conformational selection," where the receptor selects and stabilizes a specific conformation of the peptide from its dynamic ensemble. nih.gov The flexibility of the peptide, particularly around the Glycine at position 6, enables it to adopt the necessary folded structure, often described as a β-II' type turn involving residues Tyr5-Gly6-Leu7-Arg8, which brings the N- and C-termini into close proximity. mdpi.comoup.com This folded conformation is believed to be the one that binds to the receptor. oup.com

The ability of the peptide to undergo conformational changes is fundamental to its recognition by the T-cell receptor, a process that shares similarities with hormone-receptor interactions. nih.govunl.edu While the conformational shifts are generally not large-scale reorganizations, they are critical for facilitating the specific interactions required for biological activity. nih.govunl.edu

Biosynthesis, Processing, and Endogenous Regulation in Model Systems

Enzymatic Pathways Involved in Peptide Formation and Maturation

The biosynthesis of GnRH-II is a multi-step process that begins with the transcription of its own gene, which is separate from the gene encoding GnRH-I. biorxiv.orgprobl-endojournals.ru In humans, the GnRH-II gene is located on chromosome 20, whereas the GnRH-I gene resides on chromosome 8. science.gov The GnRH-II gene is transcribed into a primary RNA transcript which is then processed into messenger RNA (mRNA). This mRNA serves as a template for the synthesis of a precursor protein called prepro-GnRH-II. biorxiv.orgprobl-endojournals.ru In pigs, for example, the prepro-GnRH-II is a 110-amino acid product encoded by three exons. probl-endojournals.ru

For the mature, biologically active decapeptide to be formed, the prepro-GnRH-II protein must undergo several post-translational modifications. This intricate process is orchestrated by a series of specific enzymes:

Prohormone Convertases: The first step involves the cleavage of the precursor protein by endoproteolytic enzymes known as prohormone convertases. In cholinergic interneurons, the prohormone convertase PCSK2 is abundantly expressed and is involved in the processing of the GnRH precursor. nih.govgoogle.com Thiol-metalloendopeptidase (THOP1) is another promiscuous enzyme that may contribute to this cleavage. nih.gov

Carboxypeptidases: Following the initial cleavage, basic amino acid residues are removed from the C-terminus of the peptide intermediate by carboxypeptidases, such as carboxypeptidase E. grnpedia.orgresearchgate.net

Peptidylglycine α-amidating Monooxygenase (PAM): A crucial step for the biological activity of many neuropeptides is C-terminal amidation. The enzyme peptidylglycine α-amidating monooxygenase catalyzes this reaction, converting the C-terminal glycine (B1666218) residue into an amide group (-NH2). grnpedia.orgscience.gov This amidation is essential for the receptor binding and stability of the GnRH-II peptide.

Glutaminyl Cyclase (QC): At the N-terminus, the glutamine residue is converted into a pyroglutamate (B8496135) (pGlu) residue. science.govoup.com This cyclization is catalyzed by glutaminyl cyclase and protects the peptide from degradation by aminopeptidases. grnpedia.org

These enzymatic modifications collectively transform the inactive precursor into the mature and functional H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 peptide.

Proteolytic Degradation and Metabolic Inactivation Mechanisms in Non-Human Models (e.g., Angiotensin I Converting Enzyme activity)

The biological activity of GnRH-II is terminated by its degradation through proteolytic enzymes. Compared to GnRH-I, GnRH-II exhibits greater resistance to enzymatic degradation. science.gov This increased stability is attributed to its conformational structure. For instance, studies on human placental enzymes have shown that GnRH-II is more resistant to degradation than GnRH-I. Similarly, a stable analog of GnRH-II was shown to resist degradation by baboon ovarian extracts.

In human placental cytosol, several enzymatic activities capable of degrading GnRH isoforms have been identified, including a cathepsin D-like enzyme and a metallo-thiol endopeptidase. Generally, neuropeptide degradation in the brain and periphery involves a variety of peptidases. While Angiotensin I Converting Enzyme (ACE) is a known peptidase involved in the metabolism of various vasoactive peptides, its specific role in the direct degradation of GnRH-II is not extensively documented in the available research. oup.com Studies in common carp (B13450389) have identified angiotensin I converting enzyme 2 (ace2) as a factor in ovary development, a process where GnRH-II is also involved, but this does not confirm a direct metabolic interaction.

Regulation of Biosynthesis and Release in In Vitro Cellular Models

The synthesis and secretion of GnRH-II are tightly regulated by various factors, particularly hormones. In vitro studies using cellular models from different species have provided significant insights into these regulatory mechanisms.

Gonadotropins, such as Follicle-Stimulating Hormone (FSH) and human Chorionic Gonadotropin (hCG), have been shown to differentially regulate GnRH-I and GnRH-II. In human granulosa-luteal cells, treatment with FSH or hCG leads to an up-regulation of GnRH-II mRNA levels, while down-regulating GnRH-I mRNA in a dose-dependent manner. This suggests a local feedback loop within the ovary where gonadotropins may enhance the production of GnRH-II.

Steroid hormones, particularly estradiol (B170435) and progesterone (B1679170), also play a crucial role. Estradiol has been shown to increase GnRH-II mRNA levels in a dose- and time-dependent manner in human granulosa-luteal cells. In ovariectomized rhesus macaques, estradiol treatment stimulates GnRH-II gene expression in the medial basal hypothalamus. Conversely, progesterone appears to have an inhibitory effect on GnRH-II expression in the ovary, as treatment with a progesterone receptor antagonist stimulated GnRH-II transcript levels in human granulosa-luteal cells.

The following table summarizes some of the key research findings on the regulation of GnRH-II in various in vitro models.

| Model System | Regulator | Effect on GnRH-II | Reference |

|---|---|---|---|

| Human Granulosa-Luteal Cells | FSH / hCG | Up-regulates mRNA levels | |

| Human Granulosa-Luteal Cells | 17β-Estradiol | Increases mRNA levels in a dose- and time-dependent manner | |

| Human Granulosa-Luteal Cells | Progesterone (via antagonist) | Inhibitory role on expression suggested | |

| Rhesus Macaque Pituitary Cultures | GnRH-II | Stimulates LH and FSH release | |

| Baboon Granulosa Cells | GnRH-II | Suppresses progesterone production | biorxiv.org |

| Tilapia Pituitary Cells | GnRH-II | Potent stimulator of LH release | researchgate.net |

Endogenous Levels and Distribution in Non-Human Biological Compartments

GnRH-II is widely distributed throughout the central nervous system and in peripheral tissues of many non-human species, often with a pattern distinct from that of GnRH-I. In most mammals, GnRH-II-producing neurons are predominantly located in the midbrain. From there, nerve fibers project to various brain regions.

In non-human primates like the rhesus macaque, GnRH-II mRNA is expressed in the hypothalamus, particularly concentrated in the paraventricular, supraoptic, and medial basal hypothalamus. GnRH-II is also found in the midbrain of these animals. Studies in baboons have quantified GnRH-II in the ovary, indicating a role in local regulation. biorxiv.org In the musk shrew, a model organism for studying GnRH-II function, cell bodies are found in a cluster in the midbrain, with axonal fibers projecting to regions like the medial habenula, hypothalamus, and periaqueductal gray. In teleost fish, GnRH-II is broadly distributed throughout the brain.

The concentrations of GnRH-II vary significantly between different tissues and species, as detailed in the table below.

| Model System | Biological Compartment | Endogenous Level / Finding | Reference |

|---|---|---|---|

| Human (single case) | Midbrain / Pituitary Stalk | ~1.2 ng each | |

| Human (single case) | Hypothalamus | ~0.36 ng | |

| Rat | Total Brain | 15-20% of total GnRH-I concentration | |

| Baboon | Ovary | 5–14 pmoles/g protein | biorxiv.org |

| Rhesus Macaque | Hypothalamus (various nuclei) | Gene expression detected and localized | |

| Musk Shrew | Midbrain | Primary location of GnRH-II cell bodies | |

| Musk Shrew | Medial Habenula | Region with the most GnRH-II-containing axonal fibers |

Receptor Interactions and Signal Transduction Mechanisms

Identification and Characterization of Cognate Receptors in Research Models (e.g., GnRH1 and GnRH2 receptors)

The receptors for GnRH and its analogs belong to the G protein-coupled receptor (GPCR) superfamily. nih.govoup.com In vertebrates, these receptors are broadly classified, with the most studied being the Type I and Type II GnRH receptors (GnRHR). Mammalian Type I GnRHRs are distinguished by a unique structural feature: the absence of a C-terminal tail, which is typically involved in receptor desensitization and internalization in other GPCRs. nih.govoup.comnih.govviamedica.pl In contrast, non-mammalian and Type II mammalian GnRHRs possess this C-terminal tail, which allows for agonist-induced phosphorylation and β-arrestin binding, leading to receptor desensitization and internalization. nih.govnih.gov

Research in the sea lamprey (Petromyzon marinus), a basal vertebrate, has identified three distinct and functional GnRH receptors: lGnRH-R-1, lGnRH-R-2, and lGnRH-R-3. frontiersin.orgfrontiersin.org These receptors are crucial for mediating reproductive processes. frontiersin.org The compound H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2, also known as lamprey GnRH-III (lGnRH-III), is thought to act on its own putative receptor to preferentially stimulate the release of follicle-stimulating hormone (FSH). nih.gov

The lamprey receptors exhibit distinct characteristics:

lGnRH-R-1 is considered a unique receptor that shares features of both Type I and Type II/III vertebrate GnRH receptors. frontiersin.org It is the only lamprey receptor confirmed to transduce signals through both the inositol (B14025) phosphate (B84403) (IP) and cyclic AMP (cAMP) pathways upon binding with lamprey GnRH-I. frontiersin.org

lGnRH-R-2 and lGnRH-R-3 are classified as novel Type III receptors. frontiersin.org Functional studies show that lGnRH-R-2 has a higher binding affinity and potency for lGnRH-III, while lGnRH-R-3 shows a higher affinity for lGnRH-II. frontiersin.org Both lGnRH-R-2 and lGnRH-R-3 respond to lGnRH-II and lGnRH-III by inducing an IP response, but not a cAMP response. frontiersin.org

These findings suggest a complex and specialized receptor system in early vertebrates for decoding signals from different GnRH variants.

Receptor Binding Kinetics and Affinity Studies in Model Systems

The interaction between this compound and its receptors is defined by specific binding kinetics and affinity. Studies using competitive, intact cell-binding assays have provided quantitative data on the binding properties of the lamprey GnRH receptor, demonstrating its high selectivity for lGnRH-III. bioscientifica.com The pharmacological profile shows that the lamprey GnRH receptor binds lGnRH-III with a high affinity, comparable to its affinity for chicken GnRH-II (cGnRH-II). bioscientifica.com

| Ligand | Inhibitory Constant (Ki) in nM (Mean ± SEM) |

|---|---|

| Lamprey GnRH-III | 0.708 ± 0.245 |

| Chicken GnRH-II | 0.765 ± 0.160 |

| Mammalian GnRH | 12.9 ± 1.96 |

| dAla6Pro9NEt mammalian GnRH | 21.6 ± 9.68 |

| Lamprey GnRH-I | 118.0 ± 23.6 |

Further research has shown that substituting the glycine (B1666218) at position 6 in the native GnRH-I decapeptide with a D-amino acid can increase receptor binding affinity and confer super-agonist activity. nih.govjmolbiochem.com Kinetic studies on various GnRH peptide agonists reveal that their binding kinetics can be more divergent than their equilibrium affinities, with receptor residence times ranging from under six minutes to over two hours, a factor that may influence drug efficacy and duration of action. bohrium.com

G Protein-Coupled Receptor (GPCR) Signaling Pathways Activation (e.g., Gq/11, Gs, Gi coupling)

Upon agonist binding, GnRH receptors undergo conformational changes that enable them to couple with and activate heterotrimeric G proteins. nih.govnih.gov The primary and most extensively documented signaling pathway for GnRH receptors involves coupling to the Gq/G11 family of G proteins. oup.comnih.govnih.govnih.govtau.ac.ilnih.gov This interaction is insensitive to pertussis toxin. oup.comoup.com

In addition to the canonical Gq/11 pathway, there is substantial evidence that GnRH receptors can also couple with other G proteins, including Gs and Gi. nih.govnih.govqiagen.com This coupling appears to be dependent on the cellular context. nih.gov For instance, in LβT2 pituitary gonadotrope cells, GnRH receptor signaling involves both Gq/11 and Gs proteins. nih.gov Some research suggests that the activation of Gs or Gi may occur downstream of Gq/11 activation. nih.govfrontiersin.org

In the lamprey model, the receptor subtypes show differential G protein coupling:

lGnRH-R-1 activates both the inositol phosphate (IP) pathway, which is characteristic of Gq/11 coupling, and the cAMP pathway, indicative of Gs coupling. frontiersin.org

lGnRH-R-2 and lGnRH-R-3 exclusively activate the IP pathway, suggesting a preferential coupling to Gq/11 without engaging the Gs-cAMP system. frontiersin.org

| Receptor | Coupling Pathway | Reference |

|---|---|---|

| lGnRH-R-1 | Gq/11 (IP) and Gs (cAMP) | frontiersin.org |

| lGnRH-R-2 | Gq/11 (IP) | frontiersin.org |

| lGnRH-R-3 | Gq/11 (IP) | frontiersin.org |

Post-Receptor Signaling Cascades and Downstream Effectors in Cellular Models (e.g., Protein Kinases, gene transcription modulation)

The activation of G proteins by the GnRH receptor initiates a complex network of downstream signaling cascades. The Gq/11-mediated pathway is the most well-characterized. oup.comnih.govtau.ac.il

Phospholipase C Activation : Activated Gq/11 stimulates phospholipase Cβ (PLCβ). oup.comnih.govnih.govresearchgate.net

Second Messenger Generation : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.comnih.govtau.ac.ilnih.gov

Calcium Mobilization and PKC Activation : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytoplasm. nih.govoup.com Concurrently, DAG, along with the increased intracellular Ca2+, activates various isoforms of protein kinase C (PKC). oup.comnih.govtau.ac.iloup.com

MAPK Cascade Activation : PKC isoforms are primary mediators in the subsequent activation of several mitogen-activated protein kinase (MAPK) cascades. nih.govtau.ac.il GnRH receptor activation stimulates the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38MAPK pathways. nih.govnih.govqiagen.comoup.comnih.gov The activation of ERK by GnRH is largely dependent on PKC-mediated phosphorylation of Raf1. nih.gov

Gene Transcription Modulation : The activated MAPKs translocate to the nucleus where they phosphorylate and activate various transcription factors. tau.ac.iloup.com This leads to the transcriptional regulation of target genes, most notably the gonadotropin subunit genes (LHβ and FSHβ). nih.govtau.ac.iloup.com Key transcription factors involved include the components of activating protein-1 (AP-1), such as c-Fos and c-Jun, whose protein levels increase following GnRH agonist treatment. qiagen.comnih.govoup.com

These signaling pathways allow the cell to translate the external GnRH signal into specific physiological responses, such as hormone synthesis and release. nih.govtau.ac.il

Biological Roles and Physiological Actions in Research Models

Modulation of Pituitary Gonadotroph Function in Animal Models

In research settings, H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 has demonstrated the ability to influence the function of pituitary gonadotrophs, the cells responsible for producing and secreting gonadotropins. Studies in several animal models, including primates and pigs, have shown that GnRH-II can stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govunl.edu In rhesus macaques, for example, GnRH-II was found to be highly effective at stimulating gonadotropin release both in vivo and from pituitary cultures in vitro. nih.gov

Interestingly, the modulatory effect of GnRH-II on the pituitary may be mediated through the GnRH-I receptor (GnRHR-I). nih.gov Research in primates has shown that the stimulatory action of GnRH-II on gonadotropin release can be blocked by a GnRHR-I specific antagonist. nih.govoup.com This suggests that while GnRH-II is a distinct molecule, it can exert its effects on the pituitary by interacting with the receptor of its more traditionally known counterpart, GnRH-I. oup.com However, it is generally considered that GnRH-II is not the primary physiological regulator of gonadotropin secretion in mammals in the same way as GnRH-I. nih.govtandfonline.com Instead, its function may be more related to coordinating reproduction with the body's energy status. tandfonline.com For instance, in musk shrews, GnRH-II has been shown to act as a permissive regulator of female reproductive behavior based on energy availability. tandfonline.com

Regulation of Gonadotropin Secretion (Luteinizing Hormone and Follicle-Stimulating Hormone) in Non-Human Vertebrates

The regulatory role of this compound on gonadotropin secretion is well-documented across a range of non-human vertebrates. Initial studies in chickens confirmed that GnRH-II stimulates the release of Luteinizing Hormone (LH) both in vitro and in vivo. oup.com Similarly, research in other non-human primates, such as the rhesus macaque, has demonstrated that GnRH-II is highly effective at stimulating the release of both LH and Follicle-Stimulating Hormone (FSH). nih.gov

Some early studies suggested that GnRH-II might have a preferential ability to induce FSH release. oup.com However, more recent research indicates that GnRH-II generally has no significant selective activity for FSH and that its ability to release either LH or FSH, except at high doses, is minimal compared to GnRH-I. oup.com The effects observed at high concentrations are often attributed to GnRH-II acting through the type-1 GnRH receptor, for which it has a lower affinity. oup.com In some species, like sheep and musk shrews, the administration of a type-1 GnRH receptor antagonist completely blocks the ability of GnRH-II to stimulate the pituitary. oup.com

In female primates, it has been hypothesized that GnRH-I and GnRH-II neurons play different roles. GnRH-I neurons may primarily mediate the negative feedback of estradiol (B170435) on tonic gonadotropin release, while GnRH-II neurons could be more involved in the positive feedback action that generates the preovulatory LH surge. nih.govnih.gov This suggests a functional segregation where GnRH-I neurons maintain pulsatile LH release, and GnRH-II neurons are focused on triggering ovulation. nih.govnih.gov

Investigational Roles in Non-Reproductive Systems in Animal Models (e.g., brain, immune system)

Beyond its role in reproduction, this compound and its receptor are expressed in various non-reproductive tissues, suggesting broader physiological functions. nih.govfrontiersin.org

Brain: In the central nervous system of primates and other mammals, GnRH-II is found in regions outside the traditional reproductive axis, such as the hippocampus, amygdala, and midbrain. frontiersin.orgnih.gov This distribution suggests neuromodulatory roles in functions like behavior and cognition. tandfonline.comyoutube.com For example, studies in musk shrews have linked GnRH-II to the inhibition of short-term food intake and the regulation of female reproductive behavior, indicating it acts as a neurotransmitter that integrates nutritional status with reproduction. tandfonline.com In ovine models, a blockade of GnRH action was associated with changes in the volume of the amygdala and sex-specific alterations in the expression of hippocampal genes, pointing to an influence on brain development and plasticity. unit.no

Immune System: Evidence from animal models indicates that GnRH peptides can modulate immune function. nih.govnih.gov GnRH receptors have been identified on lymphocytes, and local production of GnRH in immune cells suggests an autocrine or paracrine regulatory role. nih.gov In rats, active immunization against GnRH was found to increase the relative weights of the thymus and spleen, alter the composition of T-cell subpopulations in the blood, and increase serum levels of several cytokines, including various interleukins and interferon-γ. nih.gov These findings suggest that GnRH can enhance both cellular and humoral immune responses. nih.gov Activating the GnRH receptor can also regulate the proliferation of T-lymphocyte subsets and the synthesis of cytokines in the thymus. nih.gov

Anti-proliferative and Pro-apoptotic Effects on Specific Cancer Cell Lines in In Vitro Studies

A significant area of research for this compound involves its direct anti-cancer effects observed in laboratory settings. In vitro studies have shown that GnRH-II and its analogs can inhibit the proliferation of various human cancer cell lines, often with greater potency than GnRH-I agonists. aacrjournals.orgfrontiersin.orgfrontiersin.org Furthermore, antagonists of GnRH-II have been demonstrated to induce apoptosis, or programmed cell death, in several types of cancer cells. aacrjournals.orgnih.govnih.gov

The anti-proliferative action of GnRH-II agonists is thought to occur by counteracting the signaling of growth factor receptors through the activation of a phosphotyrosine phosphatase, which leads to a reduction in cancer cell growth. frontiersin.orgmdpi.com

In contrast, GnRH-II antagonists induce apoptosis through the intrinsic pathway. frontiersin.orgnih.gov This process involves the activation of stress-induced mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun NH2-terminal kinase (JNK). aacrjournals.orgnih.gov This activation is followed by an increase in the pro-apoptotic protein Bax, a loss of mitochondrial membrane potential, and the subsequent activation of caspase-3, a key executioner of apoptosis. aacrjournals.orgnih.gov These effects have been consistently observed in endometrial, ovarian, and breast cancer cell lines. aacrjournals.orgnih.govnih.gov

**Table 1: Summary of Investigated Effects of this compound (GnRH-II) and its Analogs on Cancer Cell Lines *In Vitro***

| Cancer Type | Cell Line(s) | Observed Effect(s) | Compound Type Used | Reported Mechanism |

|---|---|---|---|---|

| Endometrial Cancer | Ishikawa, HEC-1A, HEC-1B | Inhibited proliferation; Induced apoptosis | Agonist & Antagonist | Inhibition of growth factor signaling (Agonist); Activation of p38/JNK and Bax (Antagonist) aacrjournals.orgfrontiersin.orgnih.govnih.gov |

| Ovarian Cancer | OVCAR-3, EFO-21, SK-OV-3 | Inhibited proliferation; Induced apoptosis aacrjournals.orgnih.govnih.govmdpi.com | Agonist & Antagonist | Activation of p38/JNK, Bax, and caspase-3 (Antagonist); Inhibition of EGF mitogenic effects aacrjournals.orgnih.govnih.gov |

| Breast Cancer | MCF-7, T47-D | Inhibited proliferation; Induced apoptosis | Agonist & Antagonist | Activation of p38/JNK and Bax (Antagonist) aacrjournals.orgnih.govnih.gov |

| Prostate Cancer | LNCaP, DU-145, PC-3 | Inhibited proliferation in a dose-dependent manner researchgate.netoup.com | Agonist | Effects mediated via the type I GnRH receptor nih.gov |

Structure Activity Relationship Sar and Rational Design of Analogs

Systematic Amino Acid Substitutions and their Impact on Receptor Binding and Efficacy

Systematic substitution of amino acids at various positions in the GnRH sequence has been a cornerstone of SAR studies, revealing which residues are critical for receptor binding and activation and which can be modified to enhance potency or confer antagonistic properties. oup.com The GnRH sequence can be functionally divided into three domains: the N-terminal domain (pGlu1-His2-Trp3-Ser4), crucial for receptor activation; the central domain (Tyr5-Gly6-Leu7), which influences conformation and potency; and the C-terminal domain (Arg8-Pro9-Gly10-NH2), which is vital for high-affinity receptor binding. mdpi.comoup.com

Even single amino acid substitutions can have profound effects, though their interpretation can be complex as a change might remove a key interaction while simultaneously creating new, compensatory contacts with the receptor. oup.com For instance, while the N- and C-terminal domains are highly conserved across species, suggesting functional importance, some residues like Ser4 can be substituted with high retention of activity. oup.com Conversely, the central domain, which shows more variability among natural GnRH forms, contains residues critical for determining receptor selectivity and potency. oup.com

| Position | Original Residue | Substitution Type | Impact on Activity | Reference |

|---|---|---|---|---|

| 1 (pGlu) | pGlu | N-acetyl-D-aromatic amino acids | Creates potent antagonists. | nih.gov |

| 2 (His) | His | Various substitutions | Generally results in loss of activity, critical for binding. | mdpi.comnih.gov |

| 3 (Trp) | Trp | Various substitutions | Essential for receptor activation; substitutions can lead to loss of function. | mdpi.comnih.gov |

| 5 (Tyr) | Tyr | Substitution with His | Increases antiproliferative potency in some cancer cell lines. | nih.gov |

| 6 (Gly) | Gly | D-amino acids (e.g., D-Leu, D-Ser, D-Trp) | Increases potency and stability, forming the basis for superagonists. | nih.govmdpi.com |

| 8 (Arg) | Arg | Substitution with Tyr | Produces selective analogs with poor IP generation but high antiproliferative potency. | nih.gov |

| 10 (Gly-NH2) | Gly-NH2 | Deletion and replacement with ethylamide at Pro9 | Increases potency and stability in agonists. | oup.comnih.govmdpi.com |

Role of Specific Residues in Molecular Recognition

Tryptophan (Trp3): This residue is considered essential for receptor activation. mdpi.comresearchgate.netnih.gov Modifications at this position often lead to a significant reduction in the peptide's ability to activate the receptor. mdpi.comnih.gov The receptor itself has residues that directly contact Trp3, highlighting its critical role in the ligand-receptor interaction. researchgate.net

Serine (Ser4): Despite being highly conserved in natural GnRH peptides, Ser4 can be substituted with other amino acids while retaining high activity at the mammalian receptor, suggesting its role is less critical for direct binding or activation. oup.com

Tyrosine (Tyr5): The Tyr5 residue is involved in receptor binding. researchgate.net Its replacement can alter biological activity; for example, substituting Tyr5 with His5 was found to increase the antiproliferative potency of GnRH I. nih.gov GnRH neurons also provide direct synaptic input to tyrosine hydroxylase immunoreactive neurons, indicating a complex interplay in neuroendocrine regulation. nih.govnih.gov

Glycine (B1666218) (Gly6): The glycine at position 6 is crucial for the peptide's conformation. mdpi.comnih.gov It allows for the formation of a specific bend or turn (a β-II' type turn), which brings the N- and C-termini of the peptide closer together, a conformation believed to be important for receptor interaction. mdpi.comresearchgate.net Replacing Gly6 with a D-amino acid stabilizes this turn, enhancing receptor binding affinity and protecting against enzymatic degradation. oup.comnih.gov

Leucine (Leu7): Substitutions with various uncharged L-amino acids at this position are generally well-tolerated without significant effects on potency. researchgate.net The bond between Gly6 and Leu7 is a primary site for enzymatic cleavage, making it a key target for modification in the design of more stable analogs. oup.com

Arginine (Arg8): The Arg8 residue is important for high-affinity binding to the mammalian GnRH receptor. mdpi.comoup.com Docking models suggest that Arg8 of GnRH I makes contact with an aspartate residue (Asp302) in the human GnRH receptor, stabilizing a conformation that leads to gonadotropin release. nih.gov High concentrations of arginine, however, have been shown in vitro to inhibit GnRH gene expression and secretion. nih.govresearchgate.netresearchgate.net

Proline (Pro9): The Pro9 residue, in conjunction with Gly6, facilitates the formation of the critical turn structure. mdpi.com Its presence is important for orienting the C-terminus for proper receptor interaction.

Glycine-NH2 (Gly10-NH2): The C-terminal Glycine-amide is essential for both receptor binding and the biological activity of GnRH. nih.govfrontiersin.org The amidation of this final glycine protects the peptide from degradation by carboxypeptidases and is a crucial feature for activity. nih.govfrontiersin.org

Influence of N- and C-Terminal Modifications on Biological Activity

The terminal ends of the GnRH peptide are chemically modified, and these modifications are critical for its function and stability.

N-Terminal Pyroglutamate (B8496135) (pGlu): Native GnRH has a pyroglutamyl residue at its N-terminus. nih.gov This is formed by the cyclization of an N-terminal glutamine or glutamate (B1630785) residue. nih.govresearchgate.netcreative-biolabs.com This modification serves a protective role, making the peptide resistant to degradation by aminopeptidases, thereby extending its biological half-life. nih.govnih.gov The formation of pyroglutamate can be a post-translational modification catalyzed by the enzyme glutaminyl cyclase. nih.govresearchgate.net

C-Terminal Amidation: The C-terminus of GnRH is amidated (Pro-Gly-NH2). mdpi.com This amidation is essential for receptor binding and biological activity. nih.govfrontiersin.org C-terminal non-amidated GnRH fails to bind effectively to the receptor. frontiersin.org The amidation process is catalyzed by peptidyl-glycine alpha-amidating mono-oxygenase, which converts the glycine-extended precursor into the active amidated decapeptide. nih.gov In analog design, replacing the C-terminal Gly-NH2 with an ethylamide group on Pro9 creates nonapeptide agonists with increased potency and a longer duration of action. nih.govmdpi.com

Design Principles for GnRH Receptor Agonists as Research Tools

The primary goal in designing GnRH agonists is to create molecules with higher potency and longer duration of action than the native hormone. researchgate.net This is achieved through specific structural modifications that increase both receptor binding affinity and resistance to enzymatic degradation. oup.comnih.gov

The two most effective modifications are:

Substitution at Position 6: Replacing the native Gly6 with a D-amino acid (such as D-leucine, D-serine, or D-tryptophan) is the most significant modification for creating potent agonists. nih.govmdpi.com This substitution promotes a favorable β-turn conformation, enhancing receptor binding, and makes the peptide much more resistant to cleavage by endopeptidases. mdpi.comoup.comnih.gov

Modification at Position 10: Deleting the C-terminal Gly10 and attaching an ethylamide group to the Pro9 residue (Pro9-NEt) protects the C-terminus from enzymatic attack and increases binding affinity. oup.comnih.govmdpi.com

Combining these two modifications results in "superagonists" like leuprolide ([D-Leu6, Pro9-NEt]-GnRH) and buserelin (B193263) ([D-Ser(tBu)6, Pro9-NEt]-GnRH), which are significantly more potent and stable than native GnRH. mdpi.comnih.gov These potent agonists are used as research tools to study the effects of continuous GnRH receptor stimulation, which paradoxically leads to receptor desensitization and downregulation, causing a suppression of gonadotropin secretion. mdpi.comnih.gov

Design Principles for GnRH Receptor Antagonists as Research Tools

GnRH antagonists are designed to bind with high affinity to the GnRH receptor but without activating it, thereby competitively blocking the action of endogenous GnRH. mdpi.comresearchgate.net This provides a rapid and reversible suppression of gonadotropin release without the initial "flare-up" effect seen with agonists. mdpi.com

The design of antagonists requires more extensive modifications than for agonists, often involving substitutions at multiple positions: oup.com

N-Terminal Modifications (Positions 1-3): The first three amino acids are typically replaced with unnatural, hydrophobic D-amino acids (e.g., N-acetyl-D-2-naphthylalanine at position 1, D-4-chlorophenylalanine at position 2, and D-tryptophan or D-pyridylalanine at position 3). oup.comnih.gov These substitutions are crucial for imparting antagonistic properties.

Substitution at Position 6: Similar to agonists, a D-amino acid is incorporated at position 6 to enhance binding affinity. nih.gov However, early antagonists with basic D-amino acids at this position (e.g., D-Arg6) caused histamine (B1213489) release, a significant side effect. nih.gov Later generations of antagonists use neutral D-ureidoalkyl amino acids, such as D-citrulline, at position 6 to mitigate this effect. nih.gov

Substitution at Position 8: Modifications at this position can improve solubility and reduce side effects. nih.gov

Substitution at Position 10: The C-terminal glycine is often replaced with D-alanine to extend the duration of action in vivo. nih.govscispace.com

These multi-substituted antagonists, such as cetrorelix (B55110) and ganirelix, are potent research tools for investigating the physiological effects of immediate GnRH blockade. oup.comfrontiersin.org

Stereochemical Modifications and their Pharmacological Implications in Research

The introduction of D-amino acids, a form of stereochemical modification, is a key strategy in the design of GnRH analogs with enhanced pharmacological properties for research. oup.comnih.gov

The primary implications of D-amino acid substitutions, particularly at position 6, are:

Increased Proteolytic Resistance: Proteolytic enzymes in the body are stereospecific and primarily recognize L-amino acids. nih.gov Incorporating a D-amino acid at a cleavage-susceptible site like position 6 renders the peptide bond resistant to enzymatic degradation, significantly increasing the analog's in vivo half-life. oup.comnih.gov

Enhanced Receptor Binding and Potency: The substitution of Gly6 with a bulky D-amino acid constrains the peptide's backbone into a β-II' turn conformation. researchgate.netresearchgate.net This pre-organized conformation is thought to closely resemble the receptor-bound state of GnRH, thereby reducing the entropic penalty of binding and leading to higher affinity and potency. researchgate.netnih.gov This principle has been fundamental in developing superagonists that are over 100 times more potent than native GnRH. researchgate.netnih.gov

The development of third-generation antagonists also heavily relies on D-amino acid substitutions at positions 1, 2, 3, 6, and 10 to achieve high antagonistic activity while minimizing side effects like histamine release. nih.gov For example, the introduction of D-Alanine at position 10 was found to extend the in vivo duration of action for antagonists. scispace.com

| Analog Name | Type | Key D-Amino Acid Substitution(s) | Pharmacological Implication | Reference |

|---|---|---|---|---|

| Leuprolide | Agonist | D-Leu6 | Increased potency and metabolic stability. | mdpi.comnih.gov |

| Buserelin | Agonist | D-Ser6 | Increased potency and resistance to enzymatic degradation. | mdpi.comnih.gov |

| Triptorelin | Agonist | D-Trp6 | Improved efficacy and stability. | oup.commdpi.com |

| Cetrorelix | Antagonist | Ac-D-Nal1, D-Cpa2, D-Pal3, D-Cit6, D-Ala10 | Potent antagonist activity with reduced histamine release. | oup.comnih.gov |

| Ganirelix | Antagonist | Ac-D-Nal1, D-Cpa2, D-Pal3, D-hArg(Et2)6, D-Ala10 | Rapid, competitive blockade of GnRH receptors. | mdpi.comoup.com |

| Acyline | Antagonist | Ac-D-Nal1, D-Cpa2, D-Trp3, D-Lys6, D-Ala10 | High antagonist potency for research applications. | scispace.com |

Advanced Methodologies for Peptide Synthesis and Purification in Research

Solid-Phase Peptide Synthesis (SPPS) Strategies for Analog Generation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for preparing synthetic peptides like Gonadorelin and its analogs. creative-peptides.comdrugbank.comdrugbank.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. nih.gov The process allows for the use of excess reagents to drive reactions to completion, with simplified purification at each step achieved by simple filtration and washing of the resin. nih.gov

For Gonadorelin, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly employed. google.compeptide.com This involves using the base-labile Fmoc group to protect the α-amino group of the amino acids and acid-labile groups (like tBu, Pbf, Trt) for the reactive side chains, providing an orthogonal protection scheme. google.compeptide.com The synthesis typically proceeds from the C-terminus to the N-terminus, starting with an amino acid anchored to a suitable resin, such as Wang resin. google.compeptide.com

SPPS is particularly powerful for generating peptide analogs, which are crucial for structure-activity relationship (SAR) studies. By systematically substituting amino acids in the Gonadorelin sequence, researchers can probe the function of each residue. For instance, analogs have been created for imaging studies by replacing a native amino acid with one that can be conjugated to a label, such as the substitution of Glycine (B1666218) at position 6 with D-Lysine to attach a radioisotope. nih.gov

A key advantage of SPPS is its adaptability for creating extensive peptide libraries for high-throughput screening. peptide.com However, challenges remain, including the potential for side reactions during synthesis. Research into GnRH antagonists like Degarelix has shown that certain residues can be sensitive to the bases used for Fmoc deprotection, leading to impurities. researchgate.net To overcome this, alternative reagents, such as using tert-butylamine (B42293) instead of the standard piperidine, have been investigated to enhance the purity and yield of the final product. researchgate.net

| Synthesis Step | Description | Common Reagents |

| Resin Loading | The C-terminal amino acid (Glycinamide) is attached to the solid support (e.g., Wang resin). | H-Gly-NH2, Coupling agents |

| Deprotection | The Nα-Fmoc protecting group is removed from the attached amino acid. | Piperidine in DMF |

| Coupling | The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus. | Fmoc-amino acid, HBTU, DIEA |

| Repeat Cycle | Deprotection and coupling steps are repeated for each amino acid in the sequence. | As above |

| Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers |

Convergent Synthesis Approaches for Complex Peptides

For more complex or longer peptides, a convergent synthesis strategy can be more effective than a linear, stepwise approach. chimia.ch This method involves the independent synthesis of several smaller peptide fragments, which are then purified and joined together (ligated) to form the final, full-length peptide. peptide.comchimia.ch

The synthesis of the hormone somatostatin (B550006) is a classic example of how a convergent, solution-phase approach can be successfully applied to produce complex peptide active pharmaceutical ingredients (APIs). chimia.ch This strategy remains a valuable tool, particularly when SPPS presents scalability or purity challenges for a specific target peptide. chimia.ch

Enzymatic Synthesis Techniques for Stereoselective Production

Enzymatic synthesis of peptides is an emerging field that offers significant advantages, most notably high stereoselectivity. Enzymes operate under mild, aqueous conditions and can form peptide bonds without the risk of racemization, a common side reaction in chemical synthesis that can compromise the biological activity of the final peptide.

While research highlights the role of enzymes like dipeptidyl peptidase IV (DPP IV) in the metabolic degradation of GnRH and its analogs, indicating the high specificity of enzyme-peptide interactions, the use of enzymes for the direct synthesis of Gonadorelin is not yet widely documented in the literature. kcl.ac.uk The general principle involves using proteases in reverse or engineered ligases to catalyze the formation of peptide bonds. This approach is considered a "green chemistry" alternative to traditional methods due to its reduced reliance on harsh organic solvents and protecting groups. Although specific protocols for H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 are not prominent, the stereoselective and environmentally friendly nature of enzymatic techniques makes them a promising area for future research in peptide production.

Purification and Characterization Techniques for Research-Grade Peptides

Achieving high purity is essential for research-grade peptides to ensure that experimental results are accurate and reproducible. Following synthesis, the crude peptide mixture, containing the target peptide alongside byproducts from incomplete reactions or side reactions, must undergo rigorous purification and characterization.

Purification: The most widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . chimia.chgoogle.comnih.gov This method separates the target peptide from impurities based on differences in hydrophobicity.

Process: The crude peptide is dissolved and loaded onto an HPLC column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like TFA) is used to elute the components. google.comresearchgate.net

Optimization: For industrial or large-scale purification, a preliminary purification step using Solid Phase Extraction (SPE) can be employed to remove a significant portion of impurities before the final HPLC step, which can improve both the efficiency of the HPLC run and the final yield. google.com One patented method for Gonadorelin purification using this two-step process reported final yields between 60% and 80%. google.com

Characterization: Once purified, the peptide's identity, purity, and quantity must be confirmed using a suite of analytical techniques.

Analytical HPLC: Used to determine the purity of the final product. nih.govresearchgate.net A single, sharp peak on the chromatogram indicates a high degree of purity. The International Reference Preparation of Gonadorelin was assessed by RP-HPLC to be 88.3% pure. nih.gov

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, ensuring the correct sequence has been assembled. bloomtechz.comnih.gov

Amino Acid Analysis (AAA): This quantitative method verifies the amino acid composition of the peptide. who.int The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified to confirm that the correct ratios are present. researchgate.net

| Technique | Purpose | Typical Finding for Gonadorelin |

| RP-HPLC | Purification & Purity Assessment | Elution in an acetonitrile/water/TFA gradient; purity >98% for research grade. google.com |

| Mass Spectrometry | Identity Confirmation | Verifies the molecular mass (1182.3 g/mol ). nih.govwikipedia.org |

| Amino Acid Analysis | Compositional Verification | Confirms the presence and ratio of the 8 unique amino acids in the sequence. researchgate.net |

Yield Optimization and Scalability Considerations for Research Applications

Optimizing reaction yield and ensuring the synthesis method is scalable are critical considerations for transitioning a peptide from small-scale research to broader applications.

Synthesis: The choice of coupling reagents, reaction times, and temperature can significantly impact yield. google.com A patent for Gonadorelin synthesis highlighted the use of microwave-assisted SPPS, which dramatically shortened reaction times and increased the crude yield to 92% and the final pure yield to 40%. google.com

Purification: The purification strategy is also critical. As noted, a combined SPE and HPLC method for Gonadorelin purification was developed to achieve high yields of 60-80% on an industrial scale. google.com

Scalability: The ability to produce larger quantities of a peptide is crucial for advanced research and potential therapeutic development.

SPPS vs. Solution-Phase: While SPPS is highly effective for lab-scale synthesis, its reliance on large volumes of solvents and expensive resins can make it less economical for very large-scale production. researchgate.net Historically, solution-phase synthesis has been preferred for manufacturing kilograms of peptides like Gonadorelin. chimia.ch

Modern SPPS: However, significant technological advancements have made SPPS increasingly viable at a larger scale. Modern facilities may house multi-kilogram capacity SPPS reactors (up to 1000 liters) and large-scale preparative HPLC systems capable of purifying kilograms of crude peptide in a single run, bridging the gap between research and industrial production. chimia.ch

Investigational Applications of the Chemical Compound and Its Analogs in Research

Use as Pharmacological Probes for Receptor Characterization in In Vitro Assays

Gonadorelin and its derivatives are invaluable tools in the in vitro characterization of the GnRH receptor (GnRH-R). Radioligand binding assays are a primary method used to study the affinity and specificity of these compounds for the GnRH-R. In these assays, a radiolabeled form of Gonadorelin, such as tritiated ([³H]) Gonadorelin, is incubated with tissues or cell preparations known to express the receptor, like anterior pituitary homogenates. nih.gov By measuring the amount of bound radioligand at various concentrations, researchers can determine key receptor characteristics.

Competitive binding assays are also employed to evaluate the binding potency of unlabeled GnRH analogs. In this setup, the unlabeled compound competes with a fixed concentration of radiolabeled Gonadorelin for binding to the GnRH-R. The concentration of the analog that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, which allows for the calculation of its binding affinity (Ki). Such studies have revealed that while many GnRH agonists and antagonists bind to the same receptor, their binding affinities can vary significantly, which often correlates with their biological potency. nih.gov

Functional assays are another critical application. For instance, biotinylated GnRH derivatives have been used to investigate the ligand-receptor interaction and subsequent cellular responses. nih.gov Studies using biotin-[D-Lys6]GnRH have shown that this modified analog not only binds to the GnRH-R but also stimulates total inositol (B14025) phosphate (B84403) production, a key second messenger in the GnRH signaling pathway. nih.gov In contrast, other derivatives like biotin-[Gln1]GnRH have been shown to act as antagonists, binding to the receptor without initiating a downstream signal. nih.gov These in vitro tools are fundamental for understanding the structure-activity relationships of GnRH analogs and for screening new compounds with desired agonist or antagonist properties.

Table 1: In Vitro Receptor Binding Characteristics of Gonadorelin and Analogs

| Compound | Assay Type | Preparation | Key Findings | Reference |

|---|---|---|---|---|

| [³H-Pro9]GnRH | Radioligand Binding | Male rat anterior pituitary homogenates | High-affinity binding site (Kd ≈ 2 nM) and a low-affinity site (Kd ≈ 1 µM). | nih.gov |

| Biotin-[D-Lys6]GnRH | Functional Assay | GnRH Receptor-expressing cells | Binds to the receptor with lower affinity than native GnRH but maintains agonist activity (stimulates inositol phosphate production). | nih.gov |

| Biotin-[Gln1]GnRH | Functional Assay | GnRH Receptor-expressing cells | Acts as a GnRH antagonist, binding to the receptor without stimulating a functional response. | nih.gov |

Application in Studies of Reproductive Physiology in Animal Models

The potent effects of Gonadorelin and its analogs on the reproductive system have made them essential research tools in animal models. These compounds are used to manipulate the hypothalamic-pituitary-gonadal axis to study various aspects of reproductive physiology. For example, the GnRH agonist deslorelin (B1574756) has been investigated for the long-term prevention of estrus in prepubertal bitches. mdpi.com Such studies provide insights into the hormonal control of puberty and the potential for reversible contraception in veterinary medicine.

Animal models are also crucial for understanding the consequences of altered gonadotropin signaling. sci-hub.se For instance, continuous administration of a GnRH agonist like Buserelin (B193263) initially stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), but this is followed by a profound suppression of these hormones due to receptor desensitization. aacrjournals.orgresearchgate.net This "medical castration" effect is widely studied in animal models to understand its impact on gonadal steroidogenesis, gametogenesis, and the morphology of reproductive tissues. sci-hub.senih.gov These preclinical studies in nonhuman primates and other species were foundational in establishing the proof-of-concept for the clinical use of GnRH analogs. nih.gov

Furthermore, animal models are instrumental in exploring the reversibility of the effects of GnRH analogs. Studies have documented the recovery of LH and FSH levels and subsequent reproductive function after the cessation of treatment, providing crucial information on the long-term implications of these compounds. nih.gov These investigations are vital for both veterinary applications and for understanding the potential for fertility preservation in humans undergoing treatments that involve GnRH analogs. nih.govnih.gov

Table 2: Research Findings of Gonadorelin Analogs in Animal Models of Reproductive Physiology

| Analog | Animal Model | Research Focus | Key Findings | Reference |

|---|---|---|---|---|

| Deslorelin | Prepubertal bitches | Estrus prevention | Efficiently prevents estrus long-term. | mdpi.com |

| Buserelin | Various | Pituitary desensitization | Chronic administration leads to suppression of LH and FSH secretion. | aacrjournals.orgresearchgate.net |

| GnRH Antagonists | Ovariectomized monkeys | Reversibility of pituitary suppression | Serum LH and FSH levels can be repeatedly suppressed and restored. | nih.gov |

Employing Analogs to Elucidate Cellular Growth and Apoptosis Pathways in Cancer Biology Models

A significant area of investigational research involves the use of Gonadorelin analogs in cancer biology, particularly in understanding their effects on cellular growth and apoptosis. GnRH receptors are expressed not only in the pituitary but also in various cancer cells, including prostate, breast, ovarian, and endometrial cancers. researchgate.netbioscientifica.com This has opened avenues for investigating the direct anti-tumor effects of GnRH analogs.

In vitro studies using cancer cell lines have demonstrated that GnRH agonists and antagonists can inhibit cancer cell proliferation. researchgate.net The mechanism often involves the activation of a phosphotyrosine phosphatase, which counteracts the mitogenic signaling of growth factors. researchgate.net Furthermore, GnRH analogs have been shown to induce apoptosis (programmed cell death) in cancer cells. Research indicates that this apoptosis is often mediated through the extrinsic pathway, which involves the activation of caspase-8 and caspase-3, and can be associated with the phosphorylation of the tumor suppressor protein p53. nih.gov

For example, the GnRH agonist Leuprolide and the antagonist Cetrorelix (B55110) have been shown to increase the expression and phosphorylation of p53 in primary cultures of human prostatic adenocarcinomas, leading to apoptosis. nih.gov Similarly, in ovarian cancer cells, GnRH analogs can induce apoptosis by upregulating factors of the TNF and TNF-receptor superfamilies. frontiersin.org These findings from cancer biology models are crucial for understanding the molecular mechanisms behind the anti-tumor activity of GnRH analogs and for the development of novel cancer therapies.

Table 3: Effects of Gonadorelin Analogs on Cellular Pathways in Cancer Models

| Analog | Cancer Model | Pathway Studied | Key Findings | Reference |

|---|---|---|---|---|

| Leuprolide, Cetrorelix | Primary human prostatic adenocarcinoma cells | Apoptosis | Induce apoptosis via the extrinsic pathway involving p53 phosphorylation and activation of caspase-8 and -3. | nih.gov |

| Goserelin | Prostate cancer cells | Apoptosis | Increases BAX expression in a TP53-dependent manner. | frontiersin.org |

| GnRH Agonists | Ovarian and endometrial cancer cells | Signal Transduction | Inhibit cancer cell proliferation by activating a phosphotyrosine phosphatase and counteracting growth factor signaling. | researchgate.net |

Development of Research Tools for Targeted Delivery Studies in Non-Clinical Settings

The overexpression of GnRH receptors on the surface of many cancer cells provides a unique target for the selective delivery of therapeutic agents. In non-clinical research, Gonadorelin and its analogs are being developed as targeting moieties for various drug delivery systems. This strategy aims to increase the concentration of cytotoxic drugs at the tumor site while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. bioscientifica.comresearchgate.net

One approach is the creation of peptide-drug conjugates (PDCs), where a potent cytotoxic agent is chemically linked to a GnRH analog. researchgate.net Preclinical studies have explored conjugates of GnRH with drugs such as doxorubicin, gemcitabine, and sunitinib (B231). aacrjournals.org For instance, a conjugate of a [d-Lys6]-GnRH analog with a sunitinib derivative (SAN1GSC) demonstrated significant tumor growth delay in mouse xenograft models of castration-resistant prostate cancer compared to the non-conjugated drug. aacrjournals.org This enhanced efficacy was attributed to the targeted delivery of the drug to the tumor site. aacrjournals.org

Another area of development involves nanotechnology-based delivery systems. GnRH analogs are used to decorate the surface of nanoparticles, liposomes, and nanogels carrying chemotherapeutic agents like cisplatin (B142131) or methotrexate. bioscientifica.comresearchgate.net In vitro and in vivo preclinical studies have shown that these targeted nanosystems lead to enhanced cellular uptake by GnRH-R-positive cancer cells and greater tumor accumulation compared to their non-targeted counterparts. bioscientifica.comresearchgate.net These research tools are instrumental in the preclinical validation of GnRH receptor-targeted cancer therapies. nih.gov

Table 4: Examples of Gonadorelin-Based Research Tools for Targeted Delivery in Non-Clinical Studies

| Delivery System | Targeting Moiety | Payload | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|---|

| Peptide-Drug Conjugate | [d-Lys6]-GnRH | Sunitinib analog (SAN1) | Castration-resistant prostate cancer (mouse xenograft) | Significant tumor growth delay and increased drug concentration at the tumor site compared to non-conjugated drug. | aacrjournals.org |

| Nanogel | [D-Lys6]-GnRH | Cisplatin | Ovarian cancer (cell lines and mouse xenograft) | Higher accumulation of cisplatin in tumor cells and greater tumor inhibition compared to free cisplatin and non-targeted nanogels. | bioscientifica.com |

| Human Serum Albumin Nanoparticles | GnRH | Methotrexate | Breast cancer (cell lines and in vivo) | Increased drug internalization and antitumoral activity in GnRH-R-positive cells; improved survival in animal models. | researchgate.net |

| Liposomes | GnRH analog | Mitoxantrone | Breast cancer (cell line) | Higher internalization and sustained drug release in GnRH-R expressing cells. | researchgate.net |

Emerging Research Directions and Future Perspectives

Exploration of Novel GnRH Receptor Subtypes and Their Ligands in Diverse Species

The classic understanding of a single GnRH receptor is evolving into a more complex picture of multiple receptor subtypes with varied functions and evolutionary histories. nih.gov Research across diverse species reveals a surprising diversity in GnRH systems, suggesting that what is known from mammals is not the complete story.

Detailed Research Findings: Initial research identified one primary GnRH receptor (GnRHR) in most mammals, which notably lacks the C-terminal tail common to many G protein-coupled receptors (GPCRs). nih.govnih.gov However, studies in other vertebrates have uncovered a greater variety. For instance, the bullfrog expresses three distinct GnRHRs (bfGnRHR-1, -2, and -3), with one predominantly in the pituitary and the other two in the brain, suggesting differential roles in reproductive and neuromodulatory functions. pnas.org Similarly, multiple GnRH receptor genes have been found in teleost fish like the masu salmon, which expresses five different putative GnRH-R genes, and the medaka, which has two. oup.combioone.org

This diversity is not limited to receptors. At least 11 structural variants of the GnRH ligand have been identified across vertebrates. pnas.org This co-evolution of ligands and receptors across different species highlights a complex regulatory system. researchgate.netoup.com For example, cichlid fish possess three GnRH subtypes (GnRH1, GnRH2, GnRH3), and their neurons express different androgen receptor paralogs, indicating highly specific control mechanisms. nih.gov

While humans and chimpanzees appear to have only one functional GnRH receptor (Type I), a second receptor gene (Type II) exists as a non-functional pseudogene. nih.govnih.gov This contrasts with other primates, like the green monkey, where both Type I and Type II receptors are functional. nih.gov This species-specific difference underscores the importance of studying non-mammalian and diverse mammalian species to fully understand the potential functions and therapeutic targets within the GnRH system. The exploration of these novel receptor subtypes could lead to the development of highly selective ligands with more specific effects and fewer side effects.

Table 1: GnRH Receptor Diversity in Select Vertebrate Species

| Species | Number of Functional GnRH Receptors | Location/Notes | Supporting Evidence |

| Human / Chimpanzee | 1 (Type I) | Type II receptor gene is silenced (pseudogene). | nih.gov |

| Bullfrog (Rana catesbeiana) | 3 (bfGnRHR-1, -2, -3) | Receptors show differential expression in the pituitary and brain. | pnas.org |

| Masu Salmon (Oncorhynchus masou) | 5 (putative) | Genes show differential expression in the brain, pituitary, and other tissues. | bioone.org |

| Medaka (Oryzias latipes) | 2 (GnRH-R1, GnRH-R2) | Receptors exhibit distinct pharmacological properties. | oup.com |

| Zebrafish (Danio rerio) | At least 3 | Numbers reflect whole-genome duplication events during evolution. | nih.gov |

Integration of Omics Data for Systems-Level Understanding of Peptide Action

To move beyond a linear understanding of GnRH action, researchers are increasingly turning to "omics" technologies. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics provides a holistic, systems-level view of how peptides like H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 influence cellular networks. nih.govresearchgate.net

Detailed Research Findings: Transcriptomic profiling of GnRH neurons has provided high-resolution maps of gene expression changes during development, revealing pathways involved in cell migration and synapse formation. nih.govnih.gov A recent study performing RNA sequencing on the rat adenohypophysis after GnRH treatment identified 385 differentially expressed mRNAs, 704 long non-coding RNAs (lncRNAs), and 20 microRNAs (miRNAs). mdpi.com This highlights the extensive post-transcriptional regulation triggered by GnRH signaling. mdpi.com Further analysis suggested that GnRH may act through a network involving lncRNA-m23b and miR-23b-3p to regulate the expression of CAMK2D, a key protein in the GnRH signaling pathway. mdpi.com

Proteomics and phosphoproteomics have also offered deep insights. One study identified 81 differentially expressed proteins and 621 proteins with significant changes in phosphorylation status in the rat adenohypophysis following GnRH treatment. nih.govmdpi.com This indicates that protein phosphorylation is a major mechanism in the GnRH response. nih.gov Another comparative proteomics study on human endometrium revealed that GnRH analogs impact biological processes far beyond simple hormone suppression, including cytoskeleton regulation and energy metabolism. nih.gov

The goal of this multi-omics integration is to build comprehensive models of GnRH action. nih.gov By combining data on gene expression, protein levels, and metabolic changes, researchers can construct detailed network maps of the cellular response to GnRH analogs. This systems biology approach is crucial for identifying novel biomarkers, understanding off-target effects, and discovering new therapeutic applications for these peptides. nih.gov

Computational Design and De Novo Synthesis of Next-Generation Research Probes

The development of new research probes and therapeutic candidates is being accelerated by computational and de novo synthesis techniques. nih.govnih.gov These methods allow for the rational design of peptides with tailored properties, such as enhanced binding affinity, greater stability, or specific receptor subtype selectivity.